molecular formula C9H14ClNO2S B1458378 [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride CAS No. 855271-47-5

[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride

Cat. No. B1458378
M. Wt: 235.73 g/mol
InChI Key: NJMOEQVZSBPVDR-UHFFFAOYSA-N
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Description

“[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 855271-47-5 . It has a molecular weight of 235.73 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (3-(ethylsulfonyl)phenyl)methanamine hydrochloride . The InChI code is 1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H .


Physical And Chemical Properties Analysis

“[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a powder . It has a melting point of 155-156 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Catalysis and Synthesis

"[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride" and its derivatives have been explored in various catalytic processes and synthetic applications. For instance, Roffe et al. (2016) described the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which underwent C–H bond activation to afford pincer complexes characterized in the solid state. These palladacycles showed good activity and selectivity in catalytic applications, where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Molecular Structure and Reactivity

Akerman et al. (2014) investigated the complementary hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands through X-ray crystallographic and density functional theory (DFT) studies. These compounds were synthesized via solid-state reactions, which proved to be a rapid and high-yielding synthetic method. The study provided insights into the self-recognition mechanisms through hydrogen bonding, mainly dependent on favorable electrostatic interactions (Akerman & Chiazzari, 2014).

Photocytotoxicity and Cellular Imaging

Basu et al. (2014) synthesized iron(III) complexes with certain ligands showing unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. These complexes were also capable of interacting favorably with DNA, showcasing their potential in therapeutic applications and cellular imaging (Basu et al., 2014).

Antimicrobial Properties

Visagaperumal et al. (2010) explored the antimicrobial properties of certain derivatives of "[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride." These compounds exhibited variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).

Advanced Material Synthesis

In the field of materials science, "[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride" derivatives have been utilized in the synthesis of advanced materials. For example, Zhou et al. (2019) conducted a mechanistic study on the reaction of diphenylamine and diethyl 2-phenylmalonate using density functional theory, which could provide valuable insights into the synthesis of novel materials (Zhou & Li, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-ethylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOEQVZSBPVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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